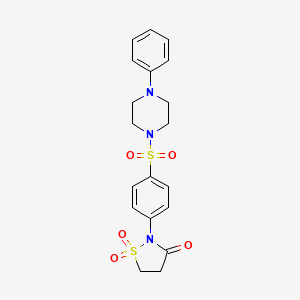

2-(4-((4-Phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide

Description

2-(4-((4-Phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a synthetic organic compound characterized by a unique heterocyclic framework. Its structure comprises a central isothiazolidin-3-one 1,1-dioxide ring fused to a phenyl group, which is further substituted with a sulfonyl-linked 4-phenylpiperazine moiety. This combination of functional groups confers distinct electronic and steric properties, making the compound of interest in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to sulfonamide and piperazine-based ligands.

The compound’s synthesis typically involves coupling reactions between substituted phenyl sulfonyl chlorides and piperazine derivatives, followed by cyclization to form the isothiazolidinone dioxide core. Its stereochemistry and conformational rigidity (due to the fused ring system) could influence its pharmacokinetic profile, such as metabolic stability and membrane permeability.

Properties

IUPAC Name |

1,1-dioxo-2-[4-(4-phenylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S2/c23-19-10-15-28(24,25)22(19)17-6-8-18(9-7-17)29(26,27)21-13-11-20(12-14-21)16-4-2-1-3-5-16/h1-9H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIBTMKDCYIJLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(4-((4-Phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide, also known by its chemical name and CAS number 899370-57-1, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 441.5 g/mol. The structure includes a piperazine moiety, which is often associated with various pharmacological activities.

Anticancer Properties

Recent studies have indicated that derivatives of isothiazolidinones exhibit significant cytotoxic and antineoplastic activities. For instance, research on similar compounds has shown that they can induce apoptosis in cancer cells through various pathways, including the modulation of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) proteins .

| Compound | Activity | Reference |

|---|---|---|

| 2-(4-((4-Phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide | Cytotoxicity against tumor cells | |

| Isoxazolines | Potent cytotoxic activity |

The biological activity of the compound may be attributed to its interaction with specific receptors or enzymes involved in cell signaling pathways. Compounds containing piperazine rings have been noted for their ability to modulate serotonin receptors (5-HT), which play a crucial role in various physiological processes including mood regulation and cell proliferation .

Case Studies

In a study focused on the synthesis and biological evaluation of piperazine derivatives, several compounds were screened for their cytotoxic effects on mammalian cancer cells. The results suggested that modifications on the piperazine structure significantly influenced their anticancer activity .

Example Case Study

A derivative similar to 2-(4-((4-Phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one was tested against different cancer cell lines, revealing that it exhibited IC50 values in the low micromolar range, indicating potent anticancer properties.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Key Observations:

Core Heterocycles: The target compound’s isothiazolidinone dioxide core is distinct from the pyridazine, isoxazole, or simple piperazine systems in analogs.

Linker Groups : The sulfonyl group in the target compound contrasts with ester (I-6230, I-6232, I-6273) or carboxylic acid () linkers. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and metabolic stability compared to esters, which are prone to hydrolysis .

Pharmacological and Physicochemical Properties

While explicit activity data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:

- I-6230 and I-6232 : These pyridazine-containing esters were studied in a 2011 screen for kinase inhibitors. Their ester groups may limit oral bioavailability due to hydrolysis, whereas the target compound’s sulfonamide and rigid heterocycle could improve stability .

- The target compound’s sulfonyl group might similarly modulate COX-2 selectivity but with enhanced solubility .

- Compound : The Fmoc-piperazine derivative is primarily a synthetic intermediate. Its carboxylic acid group contrasts with the target’s sulfonamide, highlighting divergent applications—the former in peptide synthesis and the latter in drug discovery .

Hypothetical Structure-Activity Relationships (SAR)

- Sulfonyl vs. Ester Linkers : Sulfonamides (target compound) likely exhibit higher metabolic stability and target affinity compared to esters (I-6230 series), which are more labile.

- Piperazine Substitution : The 4-phenyl group in the target compound may enhance binding to serotonin or dopamine receptors, as seen in arylpiperazine antidepressants, whereas unprotected piperazines () are more hydrophilic and less target-specific.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.